2,3,7-Trimethylocta-1,6-dien-3-ol

Organic Synthesis Terpenoid Chemistry Radical Cyclization

2,3,7-Trimethylocta-1,6-dien-3-ol (CAS 103983-82-0) is a synthetic, branched monoterpenoid tertiary alcohol with the molecular formula C11H20O and a molecular weight of 168.28 g/mol. It is characterized by a 1,6-octadiene backbone with methyl substitutions at the 2, 3, and 7 positions and a hydroxyl group at the 3-position.

Molecular Formula C11H20O
Molecular Weight 168.28
CAS No. 103983-82-0
Cat. No. B2993612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7-Trimethylocta-1,6-dien-3-ol
CAS103983-82-0
Molecular FormulaC11H20O
Molecular Weight168.28
Structural Identifiers
SMILESCC(=CCCC(C)(C(=C)C)O)C
InChIInChI=1S/C11H20O/c1-9(2)7-6-8-11(5,12)10(3)4/h7,12H,3,6,8H2,1-2,4-5H3
InChIKeyQPUBJKWMVWSKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3,7-Trimethylocta-1,6-dien-3-ol (CAS 103983-82-0): Sourcing Guide for a Branched Terpene Alcohol Scaffold


2,3,7-Trimethylocta-1,6-dien-3-ol (CAS 103983-82-0) is a synthetic, branched monoterpenoid tertiary alcohol with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . It is characterized by a 1,6-octadiene backbone with methyl substitutions at the 2, 3, and 7 positions and a hydroxyl group at the 3-position . The compound is described as a versatile small molecule scaffold for chemical synthesis and is supplied at a standard purity of ≥95% .

Why 2,3,7-Trimethylocta-1,6-dien-3-ol Cannot Be Assumed Interchangeable with Linalool Analogs


Despite its structural similarity to linalool (3,7-dimethylocta-1,6-dien-3-ol), 2,3,7-trimethylocta-1,6-dien-3-ol possesses a critical differentiating feature: an additional methyl group at the C2 position of the diene backbone. This extra alkyl substitution alters the steric and electronic environment around the tertiary alcohol and the conjugated diene system, which consequently modifies its reactivity profile in synthetically relevant transformations, such as titanocene-catalyzed epoxypolyene cyclizations [1]. Therefore, generic substitution with a linalool-type compound is not scientifically defensible in synthetic organic chemistry applications without direct, comparative experimental validation of the reaction outcome.

Quantitative Differentiation Evidence for 2,3,7-Trimethylocta-1,6-dien-3-ol Against Closest Analogs


Explicit C2-Methyl Substitution Differentiates Reactivity from Linalool in Radical Cyclization

The compound's defining structural feature is the C2-methyl group, which is absent on the reference compound linalool (3,7-dimethylocta-1,6-dien-3-ol, CAS 78-70-6). This substitution is a known key parameter for controlling regiochemical outcomes (6-exo vs 7-endo) in titanocene(III)-catalyzed cascade cyclizations of epoxypolyenes, a powerful methodology for constructing complex terpenoid frameworks [1]. The compound has been specifically employed as a reactant in this context to generate 2,2,4,5-tetramethylcyclohept-4-en-1-ol, demonstrating a distinct synthetic utility that linalool cannot replicate due to the absence of the C2-methyl group [1].

Organic Synthesis Terpenoid Chemistry Radical Cyclization

Higher Purity Specification (≥95%) Versus Unspecified Technical Grade Analogs

Commercially available 2,3,7-trimethylocta-1,6-dien-3-ol is consistently specified at a minimum purity of 95% by reputable vendors, with batch-specific quality assurance data (NMR, HPLC, GC) provided . In contrast, many closely related linalool homologs or fragrance-grade terpene alcohols are often sold as technical-grade mixtures (e.g., 90% purity or unspecified isomer ratios), which can introduce variability into sensitive synthetic or analytical applications.

Quality Control Chemical Procurement Purity

Proprietary Use as a Synthetic Intermediate for Cycloheptenol Derivatives

The compound has a documented, specific synthetic application: it serves as a reactant in the titanocene-catalyzed reaction to produce 2,2,4,5-tetramethylcyclohept-4-en-1-ol, a polysubstituted cycloheptenol [1]. This product is a valuable intermediate for further elaboration into bioactive terpenoids. The use of this specific trimethylated dienol is required for the formation of the tetramethylated seven-membered ring product; other linalool analogs without the C2-methyl group would lead to different ring systems or fail to cyclize efficiently.

Synthetic Methodology Terpenoid Synthesis Radical Chemistry

Scalable Single-Isomer Availability for Fragrance Research

Commercial sourcing lists the (R)-enantiomer of 2,3,7-trimethylocta-1,6-dien-3-ol, a single isomer available as a colorless oil [1]. In fragrance chemistry, single-isomer materials are essential for establishing robust olfactory structure-activity relationships (SAR). In comparison, many linalool homologs are sold as racemic mixtures, which can confound sensory evaluation and regulatory assessment due to differing odor properties and biological activities between enantiomers .

Fragrance Chemistry Isomer Purity Structure-Activity Relationship

High-Value Application Scenarios for 2,3,7-Trimethylocta-1,6-dien-3-ol Based on Evidence


Total Synthesis of Polyalkylated Terpenoid Natural Products

In academic or industrial natural product synthesis, this compound is specifically selected as a cyclization precursor when the target molecule contains a tetramethyl-substituted seven-membered ring. The C2-methyl group directs the radical cascade toward the desired 7-endo cyclization product, a transformation not achievable with commercially available linalool (CAS 78-70-6) due to the absence of the C2 substituent [1].

Olfactory Structure-Activity Relationship (SAR) Studies

Fragrance research groups developing novel odorants with fresh, citrus, or green notes can use this compound as a single-isomer probe. Its defined (R)-configuration allows for precise olfactory evaluation without the confounding effects of racemic mixtures, enabling robust patentable SAR data to be generated [2].

Precision Chemical Biology Probe Synthesis

When synthesizing chemical probes where a specific methylation pattern on a terpenoid scaffold is required for target engagement (e.g., a methyl group at the C2 position for steric complementarity), this compound serves as a superior starting point over linalool. Procuring the ≥95% purity material with full analytical documentation ensures that downstream biological assay results are not compromised by unknown impurities .

Methodology Development for Radical Cyclization Cascades

Research laboratories focused on developing new radical cyclization methodologies can use this compound as a benchmark substrate. Its highly substituted diene framework provides a challenging test case for evaluating catalyst scope and selectivity, and results with this specific substrate are a strong indicator of a methodology's potential for complex terpene synthesis [1].

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